Product packaging for tert-Butoxy(Cat. No.:CAS No. 3141-58-0)

tert-Butoxy

Cat. No.: B1229062
CAS No.: 3141-58-0
M. Wt: 74.12 g/mol
InChI Key: DKGAVHZHDRPRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tert-butoxy radical is a fundamental organic radical species with the formula C 4 H 9 O . It belongs to the class of organooxygen compounds and serves as a critical intermediate in various chemical oxidation processes and reaction mechanism studies . Its role in research is centered on understanding radical-based reaction pathways. This compound has been identified as part of the human exposome, meaning it can be detected in individuals exposed to it or its derivative compounds, making it a subject of interest in metabolic and toxicological studies . As a reactive species, the this compound radical is not a naturally occurring metabolite but is valuable for investigating the biological impact of chemical exposures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize this compound to explore its behavior in model systems and its potential generation from larger, more stable precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O<br>C4H10O<br>(CH3)3COH B1229062 tert-Butoxy CAS No. 3141-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropan-2-ol
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InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3
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InChI Key

DKGAVHZHDRPRBM-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O, Array
Record name TERT-BUTYL ALCOHOL
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DSSTOX Substance ID

DTXSID8020204
Record name tert-Butyl alcohol
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Molecular Weight

74.12 g/mol
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Physical Description

Tert-butyl alcohol is a colorless oily liquid with a sharp alcohol odor. Floats and mixes with water. Produces irritating vapor. Freezing point is 78 °F. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Liquid, Colorless solid or liquid (above 78 degrees F) with a camphor-like odor; Note: Often used in aqueous solutions; [NIOSH], Solid, COLOURLESS LIQUID OR CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Colorless solid or liquid (above 77 °F) with a camphor-like odor., Colorless solid or liquid (above 77 °F) with a camphor-like odor. [Note: Often used in aqueous solutions.]
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Boiling Point

180 °F at 760 mmHg (NTP, 1992), 82.3 °C, 82.40 °C. @ 760.00 mm Hg, 83 °C, 180 °F
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Flash Point

52 °F (NTP, 1992), 11 °C, 52 °F (11 °C) (Closed cup), 11 °C c.c., 52 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C /Miscible/, Miscible with ethanol, ethyl ether; soluble in chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
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Density

0.78 at 78.8 °F (USCG, 1999) - Less dense than water; will float, 0.7886 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.78 at 78.8 °F, 0.79 (Solid)
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Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1), Relative vapor density (air = 1): 2.6, 2.55
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Vapor Pressure

31 mmHg at 68 °F ; 42 mmHg at 77 °F; 56 mmHg at 86 °F (NTP, 1992), 40.7 [mmHg], 40.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.1, 42 mmHg at 77 °F, (77 °F): 42 mmHg
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Color/Form

A colorless liquid, which forms rhombic crystals melting at 25 to 25.5 °C, Colorless liquid or rhombic prisms or plates, Crystals, Colorless liquid or solid (above 77 °F) [Note: Often used in aqueous solutions].

CAS No.

75-65-0
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Melting Point

77.9 °F (NTP, 1992), 25.81 °C, 25.4 °C, 25 °C, 78 °F
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Synthesis and Generation of Tert Butoxy Species

Methods for Generating tert-Butoxy Radicals

The this compound radical ((CH₃)₃CO•) is a highly reactive intermediate valued for its role in initiating radical reactions and facilitating hydrogen atom abstraction. Its generation can be accomplished through several distinct pathways.

Thermal decomposition, or pyrolysis, of specific precursors is a well-established method for producing this compound radicals in a controlled manner.

Di-tert-butyl peroxide (DTBP): As one of the most stable organic peroxides, DTBP is frequently used as a radical initiator. wikipedia.orgorganic-chemistry.org The thermal homolysis of the weak oxygen-oxygen peroxide bond occurs at temperatures above 100°C, yielding two equivalents of the this compound radical. wikipedia.orgresearchgate.net The initial decomposition is a unimolecular process that subsequently leads to the formation of methyl radicals and acetone (B3395972). wikipedia.org

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

tert-Butyl Nitrite (B80452) (t-BuONO): This compound also serves as a source of this compound radicals upon decomposition. Thermal homolysis of the O–N bond generates the this compound radical and nitric oxide. nih.gov This method is particularly noted in nitration reactions where the O-nitroso intermediate undergoes homolysis to create a phenoxyl radical and nitric oxide. nih.gov The pyrolysis of alkyl nitrites like tert-butyl nitrite has been a subject of study in gas-phase kinetics. acs.org

Table 1: Pyrolytic Generation of this compound Radicals
PrecursorTypical ConditionPrimary ProductsReference
Di-tert-butyl peroxide (DTBP)Temperature > 100°C2 (CH₃)₃CO• wikipedia.org
tert-Butyl Nitrite (t-BuONO)Thermal Homolysis(CH₃)₃CO• + •NO nih.gov

Transition metal catalysts are highly effective in promoting the decomposition of peroxides like tert-butyl hydroperoxide (TBHP), generating this compound radicals under milder conditions than pyrolysis. This process is central to many catalytic oxidation reactions. The activation of TBHP by a redox-active metal catalyst initiates a radical chain mechanism. arkat-usa.org

The reaction can proceed via one-electron reduction or oxidation of the peroxide by the metal center (M):

Mⁿ⁺ + (CH₃)₃COOH → M⁽ⁿ⁺¹⁾⁺ + (CH₃)₃CO• + HO⁻ arkat-usa.org

M⁽ⁿ⁺¹⁾⁺ + (CH₃)₃COOH → Mⁿ⁺ + (CH₃)₃COO• + H⁺ arkat-usa.org

Both iron(II) and iron(III) complexes have been studied for this purpose. When the iron catalyst is maintained in the ferrous [Fe(II)] state, the oxidation chemistry is dominated by the tert-butoxyl radical. rsc.org Conversely, using the ferric [Fe(III)] state can lead to tert-butyl-peroxylated products. rsc.org This catalytic decomposition transforms TBHP into highly reactive radicals that can then engage in subsequent reactions, such as hydrocarbon oxidation. arkat-usa.org

Electrochemistry offers a sustainable and reagent-free alternative for generating reactive intermediates. This compound radicals can be generated anodically from suitable precursors.

One method involves the electrochemical oxidation of tert-butyl hydroperoxide. At the anode, tBuOOH is oxidized to form a tert-butyl peroxyl radical, which is a key intermediate in generating the desired oxygenated products. rsc.org This process has been observed to initiate at an oxidation potential of approximately 0.7 V vs Ag/AgCl. rsc.org

Another innovative approach is the generation of alkoxy radicals from tertiary alcohols through proton-coupled electron transfer (PCET). This method has been successfully applied to the deconstructive functionalization of tertiary cycloalkanols, yielding distally functionalized ketones. cardiff.ac.ukresearchgate.net The process often utilizes redox mediators to facilitate the electron transfer at lower potentials. cardiff.ac.uk

Synthesis of tert-Butoxide Salts

Tert-butoxide salts, particularly potassium tert-butoxide, are strong, non-nucleophilic bases widely used in organic synthesis for reactions such as deprotonation, elimination, and condensation. guidechem.comorganic-chemistry.org

The conventional and most common method for preparing potassium tert-butoxide (KOtBu) is the reaction of anhydrous tert-butyl alcohol with potassium metal. guidechem.comwikipedia.org The reaction must be carried out under anhydrous conditions as the salt is highly reactive towards water. guidechem.com

2 (CH₃)₃COH + 2 K → 2 (CH₃)₃COK + H₂

The procedure typically involves adding clean potassium metal to an excess of dry tert-butyl alcohol under an inert atmosphere, such as nitrogen. orgsyn.org After the reaction is complete, the excess tert-butyl alcohol is often removed by distillation to isolate the solid product. orgsyn.org The resulting solid can be further purified by sublimation. wikipedia.org Commercially, KOtBu is available as a solid or in solution, but for laboratory use, it is often generated in situ due to its moisture sensitivity. wikipedia.org

In line with the principles of green chemistry, efforts have been made to develop more sustainable and safer methods for synthesizing tert-butoxide salts, avoiding the use of hazardous reagents like potassium metal.

One patented method describes the preparation of high-purity potassium tert-butoxide using potassium hydroxide (B78521) and a tert-butanol-water azeotropic solution. patsnap.com This process uses cyclohexane (B81311) and tertiary butanol as water-carrying agents in a semi-batch rectifying tower to drive the reaction by removing the water generated in situ. patsnap.com This approach circumvents the dangers associated with handling metallic potassium. patsnap.com

Another green approach that is gaining traction for the synthesis of various chemical compounds, including metal oxides, is mechanochemistry. researchgate.netresearchgate.net This solvent-free technique involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. researchgate.net While specific examples for tert-butoxide synthesis are emerging, the principles of mechanochemistry offer a promising, environmentally friendly alternative to traditional solvent-based syntheses.

Table 2: Comparison of KOtBu Synthesis Methods
MethodReactantsKey FeaturesReference
Conventional MethodPotassium Metal, Anhydrous tert-Butanol (B103910)Widely used, requires handling of reactive metal, anhydrous conditions. wikipedia.org
Green ApproachPotassium Hydroxide, tert-Butanol-Water AzeotropeAvoids metallic potassium, uses azeotropic distillation to remove water. patsnap.com

Mechanistic Studies of Tert Butoxy Reactivity

Radical Pathways Involving tert-Butoxy Radicals

The reactivity of the this compound radical is characterized by its involvement in multiple competing reaction pathways. The specific pathway that predominates is influenced by factors such as the nature of the substrate, temperature, and the presence of catalysts. Understanding these pathways is crucial for controlling the outcomes of radical reactions initiated by this compound radicals.

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen Atom Transfer (HAT) is a primary reaction pathway for the this compound radical. In this process, the radical abstracts a hydrogen atom from a suitable donor molecule (R-H) to form tert-butanol (B103910) and a new radical (R•). The efficiency and regioselectivity of HAT reactions are influenced by the bond dissociation energy (BDE) of the C-H bond being broken. researchgate.netresearchgate.net Generally, weaker C-H bonds are more susceptible to abstraction. For instance, HAT reactions from tertiary amines occur readily at the carbon alpha to the nitrogen. researchgate.net

The this compound radical's utility as a chemical model for other reactive oxygen-centered radicals is a subject of study. researchgate.net For many hydrocarbons and tertiary amines, HAT reactions involving the this compound radical are found to be entropy-controlled. researchgate.net In reactions with substrates having C-H bond dissociation energies greater than 92 kcal/mol, the activation energy for hydrogen abstraction follows the Evans-Polanyi relationship, decreasing as the C-H BDE decreases. researchgate.net However, for substrates with C-H BDEs between 79 and 92 kcal/mol, the activation energy shows little variation with the C-H BDE. researchgate.net

In a study involving the Parkinsonian proneurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), the this compound radical demonstrated low selectivity in abstracting hydrogen atoms from the allylic and non-allylic alpha-C-H positions, with a ratio of approximately 73:21. researchgate.net This contrasts with the high selectivity of monoamine oxidase B (MAO-B), indicating that the this compound radical is not a suitable model for the enzyme's catalytic action in this specific case. researchgate.net

HAT from a substrate can also initiate further radical reactions. For example, a this compound radical can abstract a hydrogen atom from cyclohexane (B81311) to produce a cyclohexyl radical, which can then participate in subsequent cross-coupling reactions. beilstein-journals.org Similarly, in the presence of tert-butyl hydroperoxide (TBHP), the this compound radical can abstract a hydrogen atom from TBHP itself, leading to the formation of a tert-butylperoxy radical. beilstein-journals.org

Addition Reactions of this compound Radicals (e.g., to Alkenes)

The this compound radical can add to carbon-carbon double bonds in alkenes, another important radical pathway. jove.com This reaction is a key step in processes like the anti-Markovnikov addition of hydrogen bromide to alkenes in the presence of peroxides. jove.com The initial step is the homolytic cleavage of the peroxide to form this compound radicals. jove.com These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. jove.com The bromine radical then adds to the alkene at the less substituted carbon, forming the more stable (more substituted) alkyl radical intermediate. jove.com

The regioselectivity of the addition of the this compound radical itself to an alkene is dependent on the structure of the alkene. Studies with cyclic alkenes have shown that allylic hydrogen abstraction is often the major reaction pathway. researchgate.net However, in cases where allylic abstraction is disfavored, such as with norbornene where the allylic position is at a bridgehead, radical addition becomes the predominant pathway. researchgate.net

Reactions with Other Radical Species (e.g., HO₂•)

The this compound radical can react with other radical species present in the reaction medium. In combustion and atmospheric chemistry, the reaction of alkyl peroxy radicals (ROO•), formed from the reaction of alkyl radicals with O₂, is of great importance. aip.org The tert-butyl peroxy radical (t-BuOO•), for instance, can be formed and subsequently react. One of its dissociation pathways leads to the formation of isobutene and a hydroperoxyl radical (HO₂•). aip.org In low-temperature autoignition, the elimination of HO₂• from the tert-butyl peroxy radical is a key step in the formation of isobutene. aip.org

Ionic Pathways Involving the tert-Butoxide Anion

The reactivity of the tert-butoxide anion is multifaceted, extending beyond simple proton abstraction. It can engage in complex ionic pathways, including single-electron transfer (SET) processes, which are significantly influenced by factors such as the associated counterion.

Recent studies have illuminated the capacity of the tert-butoxide anion to act as a single-electron donor, initiating radical-based transformations. mdpi.comresearchgate.net This mode of reactivity is a departure from its traditional perception as solely a Brønsted base and has opened new avenues in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds without the need for transition metals. researchgate.netresearchgate.net The electron transfer process often leads to the formation of radical anionic intermediates from the substrate. rsc.org

The nature of the counterion accompanying the tert-butoxide anion plays a pivotal role in modulating its electron transfer capabilities. nih.gov The choice of alkali metal—be it lithium, sodium, or potassium—can dramatically alter the reaction outcome. For instance, in reactions with nitrostilbenes, sodium tert-butoxide leads to the formation of N-hydroxyindoles, while potassium tert-butoxide yields oxindoles. nih.govnih.govresearchgate.netresearchgate.net This divergence is attributed to the coordination of the counterion, which influences whether the reaction proceeds through an intermolecular or intramolecular pathway. nih.gov

Mechanistic experiments suggest that these reactions proceed via radical intermediates, and the counterion's coordination state dictates the final product. nih.govnih.govresearchgate.netresearchgate.net The addition of crown ethers, which can sequester the metal cation, can further alter the reaction's course, underscoring the counterion's critical role. nih.gov The higher electropositivity of potassium compared to sodium and lithium often makes potassium tert-butoxide a more effective single-electron donor in many transformations. researchgate.net

Table 1: Influence of Counterion on Reaction Products

CounterionReactantProductReference
SodiumNitrostilbeneN-hydroxyindole nih.govnih.govresearchgate.netresearchgate.net
PotassiumNitrostilbeneOxindole nih.govnih.govresearchgate.netresearchgate.net

In a dissociative electron transfer process, the transfer of an electron to a molecule is coupled with the cleavage of a chemical bond. um.edu.mt While direct evidence for the tert-butoxide anion participating in a classic dissociative electron transfer to initiate reactions is still under investigation, the fragmentation of the resulting this compound radical is a well-established phenomenon. nih.gov Following a single-electron transfer from the tert-butoxide anion, a this compound radical is formed. This radical can then undergo β-scission, a type of fragmentation, to yield acetone (B3395972) and a methyl radical. researchgate.netnih.gov This process is thermodynamically favorable and can be a key step in reaction mechanisms where tert-butoxide is used to initiate radical chains. nih.gov The formation of these fragmentation products serves as indirect evidence for the initial single-electron transfer event. researchgate.net

Potassium tert-butoxide is widely recognized as a strong, non-nucleophilic base in organic synthesis. sarchemlabs.comsarchemlabs.com Its conjugate acid, tert-butanol, has a pKa value of around 17-19, indicating the high basicity of the tert-butoxide anion. sarchemlabs.comwikipedia.orgsciencemadness.orgfiveable.me This strong basicity enables it to deprotonate a wide range of weakly acidic protons, a crucial step in many synthetic transformations. sarchemlabs.comassaygenie.com

The tert-butoxide anion is particularly effective in generating carbanions, which are key intermediates in various chemical reactions. sarchemlabs.com For example, it is commonly used to form enolates from carbonyl compounds by abstracting an α-proton. sarchemlabs.com These enolates are valuable in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Claisen condensations. sarchemlabs.com Furthermore, its high basicity ensures the complete deprotonation of alcohols and phenols, producing alkoxides and phenoxides that can act as nucleophiles in subsequent reactions like the Williamson ether synthesis. sarchemlabs.com

Table 2: pKa Values of Relevant Compounds

CompoundpKaReference
tert-Butanol~17-19 sarchemlabs.comwikipedia.orgsciencemadness.orgfiveable.me
Ethanol (B145695)15.9 spcmc.ac.in
Water15.7 spcmc.ac.in

A defining characteristic of the tert-butoxide anion is its significant steric bulk, owing to the three methyl groups surrounding the central carbon. sarchemlabs.combzchemicals.commasterorganicchemistry.com This steric hindrance is a key factor that governs its reactivity, rendering it a poor nucleophile despite its strong basicity. bzchemicals.commasterorganicchemistry.comsarchemlabs.com The bulky nature of the tert-butoxide anion makes it difficult for the oxygen atom to approach and attack an electrophilic carbon center, a prerequisite for nucleophilic substitution reactions like the SN2 reaction. bzchemicals.comlibretexts.org

This non-nucleophilic character is highly advantageous in reactions where only proton abstraction is desired, without competing substitution reactions. sarchemlabs.com For example, in elimination reactions of alkyl halides, tert-butoxide preferentially abstracts a proton from a β-carbon to form an alkene (E2 elimination), rather than attacking the electrophilic carbon (SN2 substitution). sarchemlabs.comlibretexts.org This selectivity makes potassium tert-butoxide an excellent reagent for the synthesis of alkenes, particularly favoring the formation of the less substituted (Hofmann) product due to its steric bulk. bzchemicals.com The term "non-nucleophilic base" is often used to describe sterically hindered bases like potassium tert-butoxide that are poor nucleophiles. spcmc.ac.in

Advanced Spectroscopic and Computational Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. It has been extensively applied to investigate the tert-butoxy radical and related species.

The direct detection of the highly reactive this compound radical can be challenging. Therefore, the spin-trapping technique is often employed. In this method, a short-lived radical reacts with a "spin trap" molecule to form a more persistent radical adduct that can be readily detected by EPR.

One common spin trap is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). While EPR signals previously attributed to the trapping of organic peroxyl radicals by DMPO have been reassigned, it has been shown that these signals often arise from alkoxyl radical adducts, such as the tert-butoxyl radical adduct, which are generated during the decomposition of the initial peroxyl radical adducts. rsc.orgresearchgate.net For example, the decomposition of the DMPO-tert-butylperoxyl radical adduct (DMPO–˙OOtBu) leads to the formation and subsequent detection of the DMPO-tert-butoxyl radical adduct. rsc.org

For unambiguous identification, the coupling of spin trapping with both EPR detection and tandem mass spectrometry (MS/MS) has proven to be an effective strategy. rsc.org This combination allows for the detection of the radical's presence through EPR and the definitive elucidation of its structure via MS/MS analysis of the spin adduct. rsc.orgnih.gov

Kinetic EPR studies provide valuable information on the reaction rates and mechanisms of radical decay processes. The decay of tert-butylperoxyl radicals has been observed to follow second-order kinetics. psu.edu In studies of related compounds, the kinetics of the decomposition of oxynitroxides, such as Me3CN(O•)OCMe3, have been investigated by EPR at various temperatures. These studies show that the fragmentation primarily occurs through the elimination of a tert-butyl radical. researchgate.net The rates of fragmentation for a series of organometallic nitroxides were found to increase in the sequence Ph3Ge < Ph3Si < Ph3Sn at ordinary temperatures. researchgate.net

The table below summarizes kinetic data for the decay of tert-butylperoxyl radicals.

Reaction SystemKinetic OrderRate Constant (2k)TemperatureMethod
t-Butylperoxyl self-reaction (non-polar solvent)Second~1.6 x 10³ dm³ mol⁻¹ s⁻¹Room TempEPR
t-Butylperoxyl self-reaction (gas phase)Second1.9 x 10⁴ dm³ mol⁻¹ s⁻¹Room TempMolecular Modulation Spectroscopy
t-Butylperoxyl self-reaction (aqueous solution)Second(2.5 - 3.0) x 10³ dm³ mol⁻¹ s⁻¹Room TempNot specified

Data compiled from a review of multiple studies. psu.edu

Stable nitroxide radicals, such as di-tert-butyl nitroxide (DTBN), serve as important spin labels. lookchem.com By incorporating these labels into various materials, EPR spectroscopy can probe the molecular dynamics and local environment. tandfonline.comrsc.org

Studies of DTBN doped in adamantane (B196018) have shown that EPR parameters like the nitrogen hyperfine coupling constant (aN), linewidth, and rotational correlation time are sensitive to temperature changes and phase transitions of the host material. tandfonline.comtandfonline.com For instance, as the temperature was decreased from -20°C to -65°C in the plastic phase of adamantane, the aN value decreased from 16.7 G to 15.8 G, while the linewidth increased. tandfonline.comtandfonline.com These changes reflect the altered molecular motion of the DTBN probe within the crystal lattice. tandfonline.com

The solvent environment also significantly affects the EPR spectrum of DTBN. A dipole-dipole model has been proposed to better account for the effect of polar solvents on the nitrogen hyperfine coupling constant compared to continuum reaction field models. aip.org

The table below presents EPR data for Di-tert-Butyl Nitroxide (DTBN) in adamantane.

Temperature (°C)Nitrogen Hyperfine Coupling Constant (aN) (G)Linewidth (G)Rotational Correlation Time (s)
-2016.7 ± 0.20.57 ± 0.051.5 x 10⁻¹⁰
-6515.8 ± 0.21.0 ± 0.051.5 x 10⁻¹¹

Data from studies of DTBN doped in adamantane. tandfonline.comtandfonline.com

Photoelectron Spectroscopy for Ionic States

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules and provides detailed information about the electronic structure of the resulting ions. Studies on the this compound radical and its corresponding anion have been conducted to characterize their ionic states.

By pyrolyzing precursors like tert-butyl nitrite (B80452) ((CH3)3CONO) or di-tert-butyl peroxide, a continuous beam of this compound radicals can be generated for HeI photoelectron spectroscopy. nih.gov These experiments, combined with theoretical calculations, have established that the this compound radical possesses C3v symmetry and a X²E ground state. nih.gov

Negative ion photoelectron spectroscopy of the tert-butylperoxide ion ((CH3)3COO⁻) has been used to probe the ground (X̃²A″) and first excited (òA′) electronic states of the neutral tert-butylperoxy radical. aip.org More recent high-resolution studies using slow electron velocity-map imaging (SEVI) of cryogenically cooled tert-butyl peroxide anions have provided more precise values for the electron affinity and the term energy of the excited state. berkeley.edu

The table below summarizes key energetic data obtained from photoelectron spectroscopy.

SpeciesPropertyValue (eV)Method
(CH3)3COOElectron Affinity (EA)1.1962 ± 0.0020cryo-SEVI
(CH3)3COOTerm Energy T₀(òA′)0.9602 ± 0.0024cryo-SEVI
HO₂Electron Affinity (EA)1.089 ± 0.006PES
HO₂ΔE(X̃²A″–òA′)0.871 ± 0.007PES

Data from photoelectron spectroscopy studies. aip.orgberkeley.edu

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings and providing deeper mechanistic insights into the properties and reactions of the this compound group.

DFT calculations have been widely applied to study various aspects of this compound chemistry. For instance, the mechanisms of hydrogen abstraction from carbon atoms by the tert-butoxyl radical have been investigated using several DFT methods, including CAM-B3LYP, M062x, and wB97x. researchgate.net These calculations have shown that such reactions are often dominated by entropic rather than enthalpic factors. researchgate.net

DFT has also been used to analyze the thermodynamics of the radical iodination of saturated hydrocarbons by t-butyl hypoiodite, predicting the thermodynamic probability of these reactions. researchgate.net Furthermore, hybrid methods combining DFT with Møller–Plesset perturbation theory (MP2) have been employed to study the formation of tert-butoxide species in zeolites. These calculations provided formation energies for species like the tert-butoxide ion in zeolite H-ferrierite, showing a formation energy of -48 kJ mol⁻¹. rsc.org DFT is also used to calculate the optimized geometries and energies of metal precursors with tert-butanolate ligands to predict the surface reactivity during atomic layer deposition (ALD). nih.gov

Transition State Theory (TST) and Phase Space Theory (PST) for Reaction Rates

The kinetics of reactions involving the this compound group are frequently analyzed using advanced theoretical models such as Transition State Theory (TST) and Phase Space Theory (PST). researchgate.netresearchgate.net These theories provide a framework for calculating reaction rate constants from the properties of the potential energy surface. utexas.edu

A key reaction studied is the thermal decomposition of di-tert-butyl peroxide (DTBP), which proceeds via the fission of the O-O bond to form two this compound radicals. researchgate.netresearchgate.net This is followed by the β-scission of the this compound radical into a methyl radical and acetone (B3395972). researchgate.netresearchgate.net Theoretical investigations have treated both the O-O dissociation and the subsequent β-scission using TST and PST. researchgate.netresearchgate.net For instance, a study combined theoretical calculations at the DLPNO-CCSD(T)//DSDPBEP86 level of theory with pyrolysis experiments in a shock tube and a rapid compression machine to determine the rate constants for these fundamental reactions. researchgate.net The comparison of TST and PST-based calculations in this study highlighted the predictive power of PST for dissociation reactions. researchgate.net

The rate constants determined from these combined experimental and theoretical approaches provide essential data for combustion models. researchgate.net The following table summarizes the Arrhenius parameters for the key decomposition reactions of DTBP, showcasing the application of these theoretical methods.

ReactionParameterValueUnitsSource
DTBP → 2 t-C₄H₉O• (R1) kR12.941·10¹⁵·exp(−36672 cal·mol⁻¹/(R·T))s⁻¹ researchgate.net
t-C₄H₉O• → •CH₃ + CH₃COCH₃ (R2) kR25.077·10¹³·T⁰.²²³·exp(−11383 cal·mol⁻¹/(R·T))s⁻¹ researchgate.net

TST has also been rigorously applied to study intramolecular H-shift reactions in related alkoxy radicals, such as the 1,5-H-shift in the 1-butoxy radical. researchgate.netaip.org These studies emphasize the importance of considering multiple reactant rotamers and transition state conformers for accurate rate coefficient calculations. researchgate.netaip.org The methodology involves quantum chemical characterization of the conformers and applying a multi-rotamer TST approach, which has been shown to yield results that closely match experimental data. researchgate.netaip.org

RISM Theory for Mixture Compressibility

The Reference Interaction Site Model (RISM) theory is a powerful statistical mechanical method used to describe the structure and thermodynamic properties of liquid mixtures. worldscientific.comacs.org A significant application of RISM theory in the context of this compound related compounds is the calculation of the isothermal compressibility of tert-butyl alcohol (TBA)-water mixtures. worldscientific.comworldscientific.comresearchgate.net TBA is of particular interest because its large alkyl group produces strong hydrophobic effects, yet it remains fully miscible with water. worldscientific.com

Studies have utilized RISM integral equation theory to calculate the isothermal compressibility (χT) of TBA-water mixtures across the entire concentration range (from pure water to pure alcohol) and at various temperatures (e.g., 283 K to 313 K). worldscientific.comworldscientific.comresearchgate.net These calculations employ models like the extended point charge model for water and optimized site-site potentials for TBA. worldscientific.com

The theoretical results obtained via RISM theory successfully reproduce the key qualitative features observed in experiments. worldscientific.comworldscientific.com These features include:

A decrease in compressibility with increasing temperature in the low TBA concentration range (approaching pure water). worldscientific.com

An increase in compressibility with rising temperature in the high TBA concentration range (approaching pure alcohol). worldscientific.com

The existence of a minimum in the compressibility as a function of TBA concentration at a given temperature. worldscientific.com

The presence of a concentration region where compressibility is largely independent of temperature. worldscientific.com

The success of the RISM/KH (Kovalenko-Hirata closure) approach in describing the structural properties, such as site-site radial distribution functions, of TBA-water mixtures further validates its use for thermodynamic properties like compressibility. worldscientific.comacs.org The theory accurately captures the enhancement of water structure upon addition of small amounts of TBA and the interplay between hydrophobic and hydrophilic interactions that govern the mixture's behavior. worldscientific.comacs.org

Investigation of Radical Geometry (e.g., tert-Butyl Radical)

The geometry of the tert-butyl radical (t-C₄H₉•), which is structurally related to the this compound radical, has been a subject of extensive spectroscopic and computational investigation. tandfonline.comaip.org A central question has been whether the radical center is planar or pyramidal. tandfonline.com

Ab initio computational studies have been instrumental in addressing this question. Early restricted Hartree-Fock calculations using a split-valence basis set augmented by polarization functions predicted a pyramidal C₃ᵥ ground state geometry with an out-of-plane bending angle of approximately 10°. tandfonline.comtandfonline.com These computational predictions are supported by experimental data from photoelectron spectroscopy (PES), which also concluded a pyramidal C₃ᵥ geometry. tandfonline.com

More recent experimental and computational work has provided a more detailed picture. The X-ray absorption spectrum (XAS) of the tert-butyl radical, generated via pyrolysis of azo-tert-butane, has been measured. aip.orgresearchgate.net The assignment of the spectral bands was achieved through high-level ab initio calculations, which showed very good agreement with the experimental data. aip.orgresearchgate.net The lowest energy feature in the XAS is assigned to the transition of a C1s electron from the central carbon atom to the singly occupied molecular orbital (SOMO). aip.orgresearchgate.net

Infrared action spectroscopy of butyl radicals, including tert-butyl, isolated in helium droplets has also been performed to probe their structure at low temperatures. aip.org The interpretation of these spectra is often complex due to anharmonic resonances, requiring sophisticated computational models for accurate assignment. aip.org

The table below summarizes key findings from computational studies on the tert-butyl radical's geometry.

MethodBasis SetPredicted GeometryKey FindingSource
Ab initio RHFSplit-valence + polarizationPyramidal C₃ᵥOut-of-plane angle of ~10° tandfonline.comtandfonline.com
Ab initio(3s2p/2s)Planar C₃ₕ preferredCalculated hyperfine coupling constant did not require a pyramidal structure to match experiment. researcher.life
CVS-EOM-CCSDaug-cc-pVTZ(C)/aug-cc-pVDZ(H)Nonplanar (C₃ᵥ)Simulated XAS in very good agreement with experiment, confirming a nonplanar ground state. aip.orgresearchgate.net

Computational Modeling of Polymerization Kinetics

Computational chemistry provides significant insights into the mechanism and kinetics of polymerization reactions where this compound groups play a crucial role, typically as part of the initiator. rsc.orgresearchgate.net For example, the alkoxy radical polymerization of monomers like N-vinylpyrrolidone (NVP) initiated by di-tert-butyl peroxide ((TBO)₂) has been successfully modeled. rsc.orgresearchgate.net

These computational studies, often using Density Functional Theory (DFT), can elucidate the initiation, propagation, and termination steps of the polymerization process. rsc.orgmdpi.com In the case of NVP polymerization initiated by (TBO)₂, modeling has shown that the initiator-derived this compound radical (TBO•) can react with the monomer or the solvent. rsc.org The calculations reveal that the rate constants for propagation are in the range of 10¹–10³ M⁻¹s⁻¹ and are influenced by the specific combination of initiator and solvent used. rsc.org

Another important area is the modeling of atom-transfer radical polymerization (ATRP) of monomers containing the tert-butyl group, such as tert-butyl methacrylate (B99206) (tBMA). scielo.brscispace.com Simplified kinetic models have been developed to simulate the ATRP of tBMA, allowing for the prediction of number-average molecular weight, weight-average molecular weight, and dispersity. scielo.brscispace.com These simulations demonstrate how reactant concentrations, particularly the initiator and catalyst, influence monomer conversion and the properties of the final polymer. scielo.br For instance, a higher initiator concentration leads to an increased polymerization rate but can reduce the number-average molecular weight of the polymer. scielo.br

The modeling of radical polymerization of other tert-butyl containing monomers, like N-tert-butyl acrylamide (B121943) (t-BuAAm), has also been undertaken to understand the influence of hydrogen-bonding solvents on the reaction kinetics and final copolymer properties. nih.gov These models, validated against experimental data from batch or semi-batch reactions, provide a robust framework for process optimization. nih.gov

Polymerization SystemMonomer(s)Initiator/GroupModeling FocusKey FindingSource
Alkoxy Radical PolymerizationN-vinylpyrrolidone (NVP)di-tert-butyl peroxide (TBO)₂Mechanism and kinetics of initiation and propagationSolvents can assist in initiation; propagation rate constants are 10¹–10³ M⁻¹s⁻¹. rsc.orgresearchgate.net
Atom-Transfer Radical Polymerization (ATRP)tert-butyl methacrylate (tBMA)Not specified (general ATRP model)Influence of chemical species on polymer properties (MW, dispersity)Monomer conversion is strongly dependent on initiator and catalyst concentration. scielo.brscispace.com
Radical CopolymerizationN-tert-butylacrylamide (t-BuAAm) & Methyl Acrylate (B77674) (MA)Not specifiedInfluence of hydrogen-bonding solvents on kineticsA model capturing solvent effects provided an excellent description of semi-batch operation. nih.gov
Suspension PolymerizationVinyl Chloridetert-butyl peroxynedecanoateInitiator decomposition and efficiencyModeled initiator efficiency using free volume theory to account for diffusion control. ugent.be

Applications of Tert Butoxy in Organic Synthesis and Materials Science

Protecting Group Chemistry (tert-Butyloxycarbonyl, Boc)

Perhaps the most common application of the tert-butoxy group is in the form of the tert-butyloxycarbonyl (Boc) group, an essential acid-labile protecting group for amines. wikipedia.orgtotal-synthesis.com The Boc group is favored for its stability under a wide range of conditions, including exposure to nucleophiles and bases, while being easily removable under mild acidic conditions. total-synthesis.comorganic-chemistry.org This characteristic makes it an ideal orthogonal partner to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis). total-synthesis.com

The introduction of the Boc group, or N-tert-butoxycarbonylation, is a fundamental transformation, particularly in peptide synthesis. chemistrysteps.comrsc.org The process involves converting a primary or secondary amine into a less reactive carbamate. total-synthesis.comjk-sci.com This transformation is most commonly achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. jk-sci.com

The reaction conditions are generally mild and flexible, leading to high yields. fishersci.co.uk The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. chemistrysteps.comjk-sci.com This is followed by the collapse of the tetrahedral intermediate, which expels a t-butyl carbonate leaving group that subsequently decomposes into carbon dioxide and the stable tert-butoxide anion. jk-sci.com A base is then used to deprotonate the newly formed ammonium (B1175870) salt, yielding the N-Boc protected amine. jk-sci.com

A variety of solvents and bases can be employed for this protection, as summarized in the table below.

Table 1: Common Conditions for Boc Protection of Amines

Reagent Base Solvent(s) Temperature
Di-tert-butyl dicarbonate (Boc₂O) Sodium hydroxide (B78521), Sodium bicarbonate Water, Dioxane, THF, Chloroform Room Temperature to Reflux
Di-tert-butyl dicarbonate (Boc₂O) 4-Dimethylaminopyridine (DMAP) Acetonitrile (B52724), THF Room Temperature to 40°C
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Tetrahydrofuran (THF) Room Temperature

The removal of the Boc group is a critical step in multi-step synthesis. The ease and selectivity of its cleavage are key advantages of its use. Deprotection can be achieved through several methods, primarily involving acidic conditions, but also through thermal and greener methodologies.

The most common method for Boc deprotection is treatment with strong acids. wikipedia.orgfishersci.co.uk Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents like methanol (B129727) or dioxane, are frequently used. wikipedia.orgjk-sci.com

The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. chemistrysteps.comcommonorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. chemistrysteps.comjk-sci.comcommonorganicchemistry.com A potential complication of this method is the reaction of the electrophilic t-butyl cation with other nucleophiles present in the substrate, leading to unwanted alkylation by-products. wikipedia.orgacsgcipr.org To prevent this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the t-butyl cation. wikipedia.org

Table 2: Common Acidic Reagents for Boc Deprotection

Reagent Solvent Key Features
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Very common, highly effective.
Hydrochloric Acid (HCl) Methanol, Dioxane, Ethyl Acetate (B1210297) Widely used, provides the amine as a hydrochloride salt.
Phosphoric Acid Tetrahydrofuran (THF) A milder acidic option. mcours.net

An alternative to acid-catalyzed cleavage is the thermal deprotection of Boc groups. This method avoids the use of strong acids and can be advantageous for substrates that are sensitive to acidic conditions. acs.orgacsgcipr.org The process typically requires heating the N-Boc protected amine at high temperatures, often in the range of 240-300°C. acs.org The mechanism is believed to involve a fragmentation reaction that produces the free amine, carbon dioxide, and isobutylene. acsgcipr.org

This technique has been effectively implemented in continuous flow reactors, where precise temperature control allows for selective deprotection. acs.orgacs.org For instance, by adjusting the temperature, it is possible to selectively remove an aryl N-Boc group in the presence of a more stable alkyl N-Boc group. acs.org Solvents for thermal deprotection can range from methanol and trifluoroethanol to less polar options like toluene, although optimal results are often seen in polar protic solvents. acs.org

In line with the principles of green chemistry, methods have been developed to deprotect Boc groups under more environmentally benign conditions. acsgcipr.org A notable approach is the use of water at elevated temperatures. mcours.netresearchgate.net Simply heating an N-Boc protected amine in water near its reflux temperature can effectively cleave the protecting group without the need for any acid or base catalyst. researchgate.netsemanticscholar.org This catalyst-free method provides an excellent alternative to traditional procedures, yielding the desired amine in high yields. mcours.netresearchgate.net The role of water at high temperatures is thought to be as a dual acid/base catalyst, facilitating the hydrolysis of the carbamate. mcours.netrsc.org This approach is non-toxic, economical, and environmentally friendly. researchgate.net

Deprotection Strategies and Selectivity

Role as a Reagent in Carbon-Carbon Bond Formation

Beyond protecting group chemistry, the this compound group, in the form of potassium tert-butoxide (KOtBu), serves as a powerful reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. nih.gov KOtBu is a strong, non-nucleophilic, sterically hindered base. masterorganicchemistry.com This combination of properties allows it to deprotonate less sterically accessible protons, a feature exploited in various synthetic transformations.

In recent years, KOtBu has gained prominence as an inexpensive and environmentally benign alternative to transition-metal catalysts for mediating a variety of coupling reactions. nih.govresearchgate.net It is widely used to facilitate the construction of C-C bonds through reactions such as alkylations, arylations, and cyclizations. nih.gov The mechanism of these reactions can vary, but often KOtBu acts as a base to generate a reactive intermediate or facilitates a single-electron transfer (SET) process to initiate a radical pathway. researchgate.net Its use in promoting C-H bond activation and dehydrogenative cross-coupling reactions highlights its versatility as a modern synthetic tool. researchgate.net

Copper-Catalyzed Acyl-Cyanation of Alkenes

A noteworthy application of the this compound group is in the copper-catalyzed radical acyl-cyanation of alkenes. This reaction allows for the synthesis of unsymmetrical β-cyano ketones from alkenes, aldehydes, and a cyanide source. acs.orgacs.org In this process, a this compound radical, often generated from tert-butyl hydroperoxide (TBHP), acts as a radical initiator. acs.orgacs.orgacs.org

The reaction mechanism is understood to proceed through a radical pathway. acs.orgacs.org The this compound radical initiates the reaction by abstracting a hydrogen atom from an aldehyde, which generates an acyl radical. acs.org This acyl radical then adds to the alkene, forming a new carbon-centered radical, which is subsequently trapped by a copper(II)-cyanide species to yield the final β-cyano ketone product. acs.org Mechanistic studies have confirmed the involvement of the this compound radical in this propagated radical process. acs.org The reaction is compatible with both aromatic and aliphatic aldehydes. acs.org

It has been observed that in some copper-catalyzed reactions, an external oxidant like tert-butyl hydroperoxide (TBHP) is necessary. This is presumably to reoxidize the copper(I) intermediate formed during the catalytic cycle. nih.gov

Below is a table summarizing the key components and their roles in this reaction:

ComponentRole
Alkene (e.g., Styrenes)Substrate
AldehydeAcyl radical precursor
Trimethylsilyl cyanide (TMSCN)Cyano group source
tert-Butyl hydroperoxide (TBHP)This compound radical initiator
Copper catalystMediates the cyanation step

Homocoupling Reactions Mediated by Potassium tert-Butoxide

Potassium tert-butoxide (KOtBu) has emerged as a key reagent in mediating transition-metal-free homocoupling reactions. nih.gov This method provides a direct and scalable route to symmetrical biaryls, which are important structural motifs in materials science and drug discovery. nih.gov

The reaction often proceeds through a radical mechanism. For instance, in the homocoupling of heterocyclic N-oxides, potassium tert-butoxide is believed to facilitate the formation of radical anionic intermediates. nih.gov These intermediates then dimerize to form the corresponding N-heterobiaryls. nih.gov Electron paramagnetic resonance (EPR) studies have provided evidence for the involvement of these radical species. nih.gov Similarly, the C3-selective homodimerization of quinoxalinones promoted by KOtBu is proposed to occur via a single electron transfer from a carbanion intermediate, leading to a radical-anion species. rsc.org

Research has also demonstrated that potassium tert-butoxide alone can promote the biaryl coupling of aromatic systems, a reaction often labeled as 'C-H activation', without the need for previously reported essential catalysts like 1,10-phenanthroline. rsc.orgucl.ac.ukrsc.org

The scope of these reactions is quite broad, tolerating a variety of functional groups. For example, in the homocoupling of N-heterocyclic systems, halogen substituents and even hydroxyl groups are well-tolerated. nih.gov

Aldol (B89426) Condensation and Other Condensation Reactions

Potassium tert-butoxide is a widely used strong, non-nucleophilic base for initiating aldol condensations and other related condensation reactions. iitk.ac.insarchemlabs.comwikipedia.org In the aldol condensation, KOtBu facilitates the deprotonation of an α-carbon of an aldehyde or ketone to form a nucleophilic enolate ion. iitk.ac.iniitk.ac.in This enolate then attacks the carbonyl group of another molecule, leading to the formation of a β-hydroxy aldehyde or β-hydroxy ketone. iitk.ac.insarchemlabs.com

The aldol addition product can subsequently be dehydrated to form a conjugated enone. This dehydration can be promoted by a strong base like potassium tert-butoxide, proceeding through an E1cB elimination mechanism. wikipedia.orglibretexts.orglumenlearning.com The choice of base and reaction conditions can allow for either kinetic or thermodynamic control of the reaction. wikipedia.org

Beyond the classic aldol reaction, potassium tert-butoxide mediates other condensation cascades. For instance, it has been used in the transition-metal-free synthesis of multisubstituted aryl indoles and benzofurans. organic-chemistry.orgnih.govhznu.edu.cn This cascade reaction involves an initial aldol condensation, followed by a Michael addition and subsequent isomerization steps. organic-chemistry.orgnih.gov

The table below highlights different condensation reactions involving this compound:

ReactionRole of Potassium tert-ButoxideKey Intermediates
Aldol CondensationBase for enolate formationEnolate ion
Claisen-Schmidt ReactionBase for enolate formation from a ketoneKetone enolate
Condensation Cascade for Indoles/BenzofuransBase for initiating the cascadeEnolate, vinyl sulfoxide

Applications in C-H Functionalization

The this compound group plays a significant role in the functionalization of otherwise unreactive C-H bonds, a field of major interest in modern organic chemistry. This is achieved through various mechanisms, including metal-free pathways and radical processes.

Metal-Free C-H Functionalization

Potassium tert-butoxide has been identified as a catalyst for metal-free C-H functionalization reactions. rsc.orgucl.ac.uk It can promote the silylation of aromatic heterocycles with hydrosilanes, a transformation that previously often required precious metal catalysts. acs.org Mechanistic studies suggest that the reaction can proceed through either an ionic route involving the tert-butoxide ion or a neutral route with the tetrameric form of potassium tert-butoxide. acs.org A key proposed step is the formation of a pentacoordinate silicon intermediate. acs.org

Furthermore, potassium tert-butoxide can initiate the C-H iodination of electron-deficient heteroaromatic compounds. nih.gov This reaction is significant as these substrates are often challenging to functionalize using traditional electrophilic aromatic substitution or organometallic reagents. nih.gov

Radical C-H Functionalization

The this compound radical is a key intermediate in many radical C-H functionalization reactions. nih.gov It is typically generated from precursors like di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP). acs.org The primary role of the this compound radical in these reactions is to act as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from a C-H bond to generate a carbon-centered radical. nih.gov This newly formed radical can then participate in various bond-forming reactions. nih.gov

For example, in the dual palladium and iridium photoredox-catalyzed C-H acylation of indoles, a this compound radical is generated and abstracts a hydrogen atom from an aldehyde to form an acyl radical, which then couples with the indole. nih.gov The generation of alkoxy radicals through photoredox catalysis provides a mild method for selective C(sp³)–H functionalization.

Use in Elimination Reactions (E2, Hofmann Product Selectivity)

In the realm of organic synthesis, the this compound group, typically in the form of the tert-butoxide anion, is a cornerstone reagent for promoting bimolecular elimination (E2) reactions. A key feature of using a sterically hindered base like potassium tert-butoxide is its propensity to favor the formation of the Hofmann product, which is the less substituted alkene. masterorganicchemistry.comchemistrysteps.comucla.edu This selectivity is a direct consequence of the steric bulk of the tert-butoxide base. masterorganicchemistry.commasterorganicchemistry.comstackexchange.com

The mechanism of an E2 reaction is a concerted, one-step process where the base abstracts a β-hydrogen, leading to the formation of a double bond and the departure of a leaving group. chemistrysteps.comyoutube.com When multiple types of β-hydrogens are available, the reaction can yield different isomeric alkenes. According to Zaitsev's rule, smaller, unhindered bases like ethoxide or hydroxide tend to abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene. chemistrysteps.comchemistrysteps.com

However, the large size of the tert-butoxide ion creates significant steric hindrance, making it difficult to access the more sterically encumbered protons on the interior of a molecule. masterorganicchemistry.commasterorganicchemistry.com Instead, it preferentially abstracts the more accessible, least sterically hindered proton from a less substituted carbon. chemistrysteps.comorgosolver.com This kinetic preference results in the formation of the less stable, "non-Zaitsev" or Hofmann alkene as the major product. masterorganicchemistry.comucla.edu For instance, the E2 elimination of 2-bromo-2-methylbutane (B1582447) with tert-butoxide yields 2-methyl-1-butene (B49056) as the major product, whereas using methoxide (B1231860) would favor the formation of 2-methyl-2-butene. ucla.edu

The choice of base in an E2 reaction is therefore a critical factor in controlling the regioselectivity of the outcome. The use of bulky bases like potassium tert-butoxide is a deliberate strategy to override the thermodynamic preference for the Zaitsev product and selectively synthesize terminal or less substituted alkenes. chemistrysteps.commasterorganicchemistry.com

Table 1: Regioselectivity in E2 Elimination of 2-Bromobutane

BaseProduct DistributionMajor ProductRule Followed
Potassium tert-butoxide (KOtBu)53:47 (1-butene:2-butene)1-buteneHofmann
Sodium Ethoxide (NaOEt)18:82 (1-butene:2-butene)2-buteneZaitsev

Data derived from studies on the elimination reactions of 2-bromobutane. masterorganicchemistry.com

Applications in Polymer Chemistry

The this compound group is integral to the field of polymer chemistry, primarily through its generation as the this compound radical. This reactive intermediate is a key component in initiating and controlling various polymerization reactions.

Compounds containing the this compound group, such as di-tert-butyl peroxide (DTBP), are widely used as radical initiators in polymer synthesis. nbinno.comatamankimya.com Radical initiators are substances that can generate radical species under mild conditions, thereby promoting radical reactions. wikipedia.org DTBP is a stable organic peroxide that, upon heating, undergoes homolytic cleavage of the weak oxygen-oxygen bond to produce two this compound radicals (t-BuO•). nbinno.comwikipedia.orgorganic-chemistry.org

These this compound radicals are highly reactive and can initiate polymerization by reacting with a monomer, typically an alkene. nbinno.comtandfonline.com This initiation can occur through two primary pathways: direct addition of the this compound radical to the monomer's double bond or by abstracting a hydrogen atom from the monomer to create a monomer radical. nbinno.comtandfonline.com This newly formed monomer radical then propagates the polymer chain by adding to other monomer units. nbinno.com

The stability of DTBP at room temperature makes it safer to handle and store compared to other peroxides. nbinno.comchemicalbook.com Its decomposition into radicals at elevated temperatures allows for controlled initiation of polymerization, which is crucial for managing reaction rates and the molecular weight of the resulting polymer. nbinno.comchemicalbook.com DTBP is a preferred initiator for high-temperature polymerization processes used in the production of polymers like polyethylene (B3416737) and polystyrene. nbinno.com

Table 2: Common this compound Containing Radical Initiators and Their Decomposition

InitiatorChemical FormulaDecomposition ProductsTypical Application Temperature
Di-tert-butyl peroxide (DTBP)(CH₃)₃COOC(CH₃)₃2 (CH₃)₃CO•> 100 °C
Di-tert-butyl peroxalate (DBPOX)((CH₃)₃COOCO)₂2 (CH₃)₃CO• + 2 CO₂Lower temperatures than DTBP

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures. acs.orgresearchgate.net These methods rely on establishing a dynamic equilibrium between actively propagating radicals and dormant species, which minimizes irreversible termination reactions. cmu.edupageplace.de The this compound group and its derivatives play a role in several CRP methods.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edunih.gov While the core of ATRP involves the reversible transfer of a halogen atom, compounds containing this compound groups can be used as part of the initiating system. For instance, initiators functionalized with a tert-butyl ester group can be employed. The this compound group itself does not directly participate in the atom transfer process but can be incorporated into the initiator structure to impart specific solubility or functionality to the resulting polymer.

In Nitroxide-Mediated Polymerization (NMP), a stable nitroxide radical reversibly traps the propagating polymer radical to form a dormant alkoxyamine. cmu.edunih.gov This reversible capping mechanism maintains a low concentration of active radicals, thus controlling the polymerization. cmu.edu Alkoxyamines derived from this compound radicals can be used as initiators. For example, an alkoxyamine like 1-tert-butoxy-2-phenyl-2-(1-oxy-2,2,6,6-tetramethylpiperidinyl)ethane can initiate the controlled polymerization of monomers such as styrene. cmu.edu The dissociation of this alkoxyamine at elevated temperatures generates a propagating radical and the stable nitroxide radical, which then controls the polymerization process. sigmaaldrich.com Chiral nitroxides have also been used in conjunction with tert-butyl acrylate (B77674) polymerization to study stereochemical control. acs.org

Recent research has explored the anionic ring-opening polymerization (AROP) of aziridines activated by a tert-butyl-carboxylate (Boc) group. researchgate.netmdpi.comosti.gov N-sulfonyl-activated aziridines are known to undergo AROP, but the removal of the sulfonyl group post-polymerization can be challenging. researchgate.netmdpi.com The tert-butyloxycarbonyl (Boc) group on the aziridine (B145994) nitrogen serves as an effective activating group for AROP due to its electron-withdrawing nature. mdpi.comosti.gov

The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) allows for the synthesis of linear poly(BocAz). researchgate.netmdpi.com A key advantage of using the Boc group is its susceptibility to cleavage under acidic conditions, for example, using trifluoroacetic acid (TFA), to cleanly yield linear polyethyleneimine (lPEI). researchgate.netmdpi.comnsf.gov This method presents a viable route to producing well-defined linear polyimines. However, the molecular weight of the resulting poly(BocAz) can be limited by its poor solubility in solvents compatible with AROP. mdpi.comosti.gov

Controlled/Living Radical Polymerization (CRP)

Other Synthetic Transformations

Beyond its more common applications, the this compound moiety is instrumental in several other important synthetic reactions. These include its function as a strong base for deprotonation, its role in transition-metal-free bond-forming reactions, its participation in the synthesis of nitrogen-containing heterocycles, and its use as a reductant in specific catalytic systems.

The tert-butoxyl radical (t-BuO•) can react with phenols through a process of hydrogen abstraction from the hydroxyl group to yield tert-butyl alcohol and a phenoxyl radical. The thermochemistry of this reaction is notably influenced by the solvent. canada.ca Photoacoustic calorimetry studies have demonstrated that the reaction is significantly more exothermic in polar solvents like acetonitrile or ethyl acetate compared to nonpolar solvents such as isooctane. canada.ca This solvent effect is critical for understanding and predicting the O-H bond energy of phenols in different chemical environments. canada.ca The enthalpy of homolysis, which defines the bond energy in solution, can be determined by accounting for various factors, including the volume change of the reaction and the differential solvation of the reactant (phenol) and the product (phenoxyl radical). canada.ca

SolventEnthalpy of Reaction (kcal/mol)Calculated Phenol O-H Bond Energy (kcal/mol)
Isooctane-88
Benzene-89
Carbon Tetrachloride-90
Ethyl Acetate~10 kcal/mol more exothermic than in isooctane95
Acetonitrile~10 kcal/mol more exothermic than in isooctane95

Data sourced from photoacoustic calorimetry studies on the reaction of di-tert-butyl peroxide with phenol. canada.ca

Potassium tert-butoxide (KOtBu) has emerged as a powerful reagent for mediating the construction of carbon-nitrogen (C–N), carbon-oxygen (C–O), and carbon-sulfur (C–S) bonds. nih.govresearchgate.net It offers an economical and environmentally favorable alternative to traditional transition-metal catalysts for a range of coupling, alkylation, arylation, and cyclization reactions. nih.govresearchgate.net

In the realm of C–S bond formation, catalytic amounts of potassium tert-butoxide can trigger the synthesis of symmetrical and unsymmetrical disulfides from thiols under mild conditions. nih.gov For instance, the reaction between aromatic thiols and alkyl disulfides proceeds efficiently at 60 °C in the presence of a small quantity of tBuOK, yielding unsymmetrical disulfides in excellent yields. nih.gov This transition-metal-free approach is notable for its operational simplicity and high efficiency. researchgate.netnih.gov

Aromatic ThiolAlkyl DisulfideProductIsolated Yield (%)
p-thiocresolDi-tert-butyl disulfide4-Methylphenyl tert-butyl disulfide91
4-methoxybenzenethiolDi-tert-butyl disulfide4-Methoxyphenyl tert-butyl disulfide92
4-fluorobenzenethiolDi-tert-butyl disulfide4-Fluorophenyl tert-butyl disulfide95
4-chlorobenzenethiolDi-tert-butyl disulfide4-Chlorophenyl tert-butyl disulfide88

Reaction conditions: Aromatic thiol (0.2 mmol), alkyl disulfide (0.2 mmol), tBuOK (0.01 mmol), THF (1.0 mL), 60 °C, 8 h. nih.gov

A simple and metal-free method for synthesizing novel 1,2,3-triazole N-oxide derivatives utilizes tert-butyl nitrite (B80452) (t-BuONO) as a source of the nitric oxide (NO) radical. rsc.orgrsc.orgnih.gov The proposed reaction mechanism involves the initial degradation of tert-butyl nitrite into a this compound radical and an NO radical. rsc.orgnih.gov The this compound radical then abstracts a hydrogen atom from a hydrazone intermediate, which is formed from the reaction of a phenylhydrazine (B124118) with an aminocrotononitrile derivative. nih.gov The resulting radical intermediate combines with the NO radical, leading to a subsequent cyclization that forms the 1,2,3-triazole N-oxide ring. nih.gov This method is advantageous due to its mild reaction conditions and the use of environmentally friendly solvents like ethanol (B145695) and water. rsc.orgrsc.org

Phenylhydrazine Substituent (R¹)3-Aminocrotononitrile (B73559) Substituent (R²)Product NumberIsolated Yield (%)
HPh12a92
4-ClPh12b94
4-BrPh12c95
4-FPh12d93
4-MePh12e90

Reaction conditions: Phenylhydrazine hydrochloride derivative (1 mmol), 3-aminocrotononitrile derivative (1.5 mmol), tBuONO (3 mmol), H₂O (2 mmol), EtOH, 50 °C. nih.gov

The tert-butoxide ion is a key component in a method for the catalytic reduction of substituted azidonitrobenzene derivatives to their corresponding anilines. thieme-connect.com In this process, tert-butoxide serves as the stoichiometric reductant. thieme-connect.com The reaction is mediated by a thiazolium salt-derived species, which is proposed to act as a radical anion relay, facilitating electron transfer. thieme-connect.com This transformation is noted for its chemoselectivity, proceeding cleanly and in good yields while generating minimal waste products. thieme-connect.com

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for nucleophilic substitution reactions in tert-butoxy-containing compounds?

  • Methodological Answer : Optimizing substitution reactions (e.g., replacing chlorine in 1-(this compound)-4-chlorobenzene with hydroxide) requires controlling steric hindrance from the this compound group. Key parameters include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature : Elevated temperatures (80–120°C) mitigate steric effects .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
  • Monitoring : Use TLC or HPLC to track substitution progress and byproduct formation .

Q. What analytical techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and this compound group integration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of this compound group at m/z 57) .
  • X-ray Crystallography : Resolves steric effects in compounds like 2-((1-(this compound)piperidin-4-yl)oxy)pyrimidine .

Advanced Research Questions

Q. How do structural modifications in this compound compounds influence biological activity?

  • Methodological Answer : Comparative SAR studies are critical. For example:

  • Substituent Effects : Replacing the ethyl group with methyl in (R)-4-(this compound)-2-ethyl-4-oxobutanoic acid reduces anti-inflammatory activity, while hydroxylation enhances metabolic stability .
  • Bioisosteric Replacements : Substituting this compound with smaller alkoxy groups (e.g., methoxy) alters enzyme-binding kinetics due to reduced steric bulk .
  • Data Table :
CompoundModificationBiological Activity
(R)-4-tert-butoxy-2-methylMethyl groupLimited anti-inflammatory
(R)-4-tert-butoxy-2-hydroxyHydroxyl groupEnhanced metabolic stability
(R)-4-tert-butoxy-2-aminoAmino groupNeuroprotective potential
Source:

Q. How can computational modeling resolve contradictions in this compound radical reaction pathways?

  • Methodological Answer : Discrepancies in radical behavior (e.g., absence of this compound-substituted benzophenone products despite proposed mechanisms) require:

  • DFT Calculations : Simulate radical stability and transition states to predict feasible pathways .
  • Kinetic Isotope Effects (KIE) : Differentiate hydrogen abstraction vs. electron transfer mechanisms .
  • Experimental Validation : Use radical traps (e.g., TEMPO) and EPR spectroscopy to detect transient intermediates .

Q. What strategies mitigate steric hindrance in this compound-mediated catalysis?

  • Methodological Answer : In copper-catalyzed carboamination, steric hindrance from this compound radicals is managed by:

  • Ligand Design : Bulky ligands (e.g., phosphines) stabilize copper intermediates and direct regioselectivity .
  • Flow Chemistry : Continuous flow systems enhance mixing and reduce reaction times for sterically hindered substrates .
  • Solvent Optimization : Low-viscosity solvents (e.g., THF) improve diffusion rates .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound group stability under oxidative conditions?

  • Methodological Answer : Contradictions arise from varying reaction conditions. Systematic approaches include:

  • Controlled Replicates : Reproduce experiments with standardized oxidants (e.g., KMnO₄ vs. CrO₃) .
  • In Situ Monitoring : Use IR spectroscopy to track carbonyl formation from this compound oxidation .
  • Meta-Analysis : Compare literature data on this compound stability in similar scaffolds (e.g., aryl vs. alkyl this compound ethers) .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound compounds with unknown toxicity?

  • Methodological Answer : Assume acute toxicity and implement:

  • PPE : Gloves, goggles, and fume hoods for volatile derivatives (e.g., tert-butyl 2-(3-formylphenoxy)acetate) .
  • First Aid : Immediate rinsing for eye/skin contact and medical consultation for ingestion .
  • Waste Disposal : Neutralize reactive this compound intermediates before disposal (e.g., quenching with ethanol) .

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